2-(4-chlorobenzenesulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide
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Overview
Description
2-(4-chlorobenzenesulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a sulfonyl group attached to a chlorobenzene ring, which is further connected to an acenaphthylene moiety through an acetamide linkage. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorobenzenesulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the sulfonylation of 4-chlorobenzenesulfonyl chloride with an appropriate amine derivative of acenaphthylene. The reaction is usually carried out in the presence of a base, such as triethylamine, under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorobenzenesulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group under specific conditions.
Substitution: The chlorobenzene ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides or thiols. Substitution reactions result in the replacement of the chlorine atom with the nucleophile.
Scientific Research Applications
2-(4-chlorobenzenesulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(4-chlorobenzenesulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the acenaphthylene moiety may interact with hydrophobic regions of proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorobenzenesulfonyl)-N-phenylacetamide
- 2-(4-chlorobenzenesulfonyl)-N-(2-naphthyl)acetamide
- 2-(4-chlorobenzenesulfonyl)-N-(1,2-dihydroacenaphthylen-6-yl)acetamide
Uniqueness
Compared to similar compounds, 2-(4-chlorobenzenesulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide stands out due to the specific positioning of the acenaphthylene moiety, which can influence its chemical reactivity and biological interactions. The presence of the sulfonyl group also imparts unique properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-N-(1,2-dihydroacenaphthylen-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3S/c21-15-7-9-16(10-8-15)26(24,25)12-19(23)22-18-11-6-14-5-4-13-2-1-3-17(18)20(13)14/h1-3,6-11H,4-5,12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGXBUCKBZQUDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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